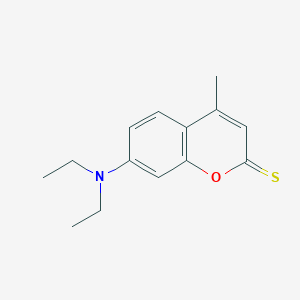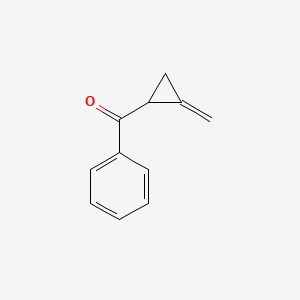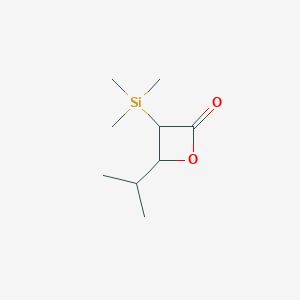
Val-Lys-Gly-Phe-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Val-Lys-Gly-Phe-Tyr” is a peptide composed of five amino acids: valine (Val), lysine (Lys), glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr). Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.
Vorbereitungsmethoden
Synthetic Routes::
Solid-Phase Peptide Synthesis (SPPS): This method involves stepwise assembly of the peptide chain on a solid support. Amino acids are sequentially added, starting from the C-terminus, using protected amino acid derivatives. The protecting groups prevent unwanted side reactions.
Solution-Phase Synthesis: In this approach, the peptide is synthesized in solution, with each amino acid added sequentially using coupling reagents.
Chemical Ligation: For longer peptides, chemical ligation methods combine smaller peptide fragments to form the final sequence.
Industrial Production:: Industrial-scale production of peptides often relies on SPPS or recombinant DNA technology. Recombinant expression in bacteria or yeast yields larger quantities of the desired peptide.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., cysteine) to form disulfide bonds.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can undergo nucleophilic substitution reactions at specific functional groups.
Hydrolysis: Acid or enzymatic hydrolysis breaks peptide bonds.
Coupling Reagents: Examples include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: Used to protect reactive functional groups during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave peptides from the solid support.
Major Products:: The major product of peptide synthesis is the desired peptide sequence itself.
Wissenschaftliche Forschungsanwendungen
Biological Research: Peptides serve as tools for studying protein-protein interactions, receptor binding, and enzyme function.
Drug Development: Peptides are potential drug candidates due to their specificity and low toxicity.
Diagnostic Assays: Peptides can be used in diagnostic tests (e.g., ELISA) to detect specific antibodies or antigens.
Cosmetics and Personal Care: Peptides are used in skincare products for their anti-aging and skin-repair properties.
Wirkmechanismus
The specific mechanism of action for “Val-Lys-Gly-Phe-Tyr” would depend on its context (e.g., receptor binding, enzyme inhibition). Generally, peptides can interact with cell receptors, modulate signaling pathways, or act as enzyme substrates or inhibitors.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
175701-70-9 |
|---|---|
Molekularformel |
C31H44N6O7 |
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1 |
InChI-Schlüssel |
DIBLBAURNYJYBF-XLXZRNDBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


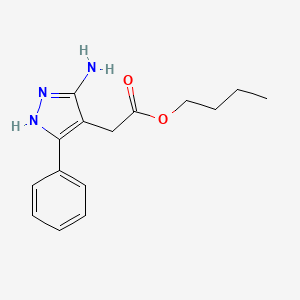
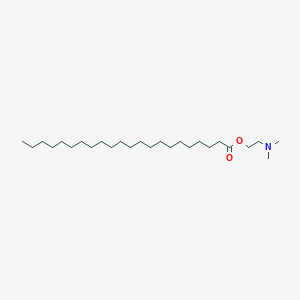



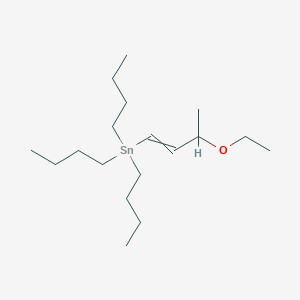

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
